4,4'-Dihexyl-2,2'-bithiazole

Description

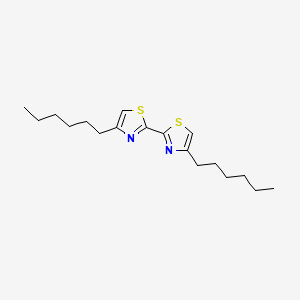

4,4'-Dihexyl-2,2'-bithiazole is a bithiazole derivative featuring two hexyl chains at the 4 and 4' positions of the bithiazole core. The bithiazole scaffold consists of two thiazole rings connected at their 2- and 2'-positions, creating a planar, conjugated structure. The hexyl substituents enhance solubility in nonpolar solvents and influence intermolecular interactions, making this compound suitable for applications in organic electronics and materials science.

Properties

IUPAC Name |

4-hexyl-2-(4-hexyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2S2/c1-3-5-7-9-11-15-13-21-17(19-15)18-20-16(14-22-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGULKBNNLZPMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598828 | |

| Record name | 4,4'-Dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-92-4 | |

| Record name | 4,4′-Dihexyl-2,2′-bithiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180729-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihexyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihexyl-2,2’-bithiazole typically involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes . This method is preferred due to its atom-economic and environmentally friendly nature. The reaction is catalyzed by palladium acetate (Pd(OAc)2) in the presence of pivalic acid and potassium carbonate (K2CO3) in dimethylacetamide (DMAc) at 100°C .

Industrial Production Methods

The use of phosphine-free catalytic systems and efficient reaction conditions make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihexyl-2,2’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives of 4,4’-Dihexyl-2,2’-bithiazole .

Scientific Research Applications

4,4’-Dihexyl-2,2’-bithiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Dihexyl-2,2’-bithiazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the formation of π-conjugated systems, which are crucial for its applications in electronic and optoelectronic devices . The compound’s ability to undergo various chemical reactions also contributes to its versatility in different research fields .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The properties of bithiazole derivatives are highly dependent on substituent type, position, and chain length. Key structural analogs include:

Key Observations :

- Alkyl Chain Length: Longer chains (e.g., nonyl, 2-octyldodecyl) improve solubility in organic solvents compared to shorter chains (e.g., methyl) .

- Aromatic Substituents : Carbazole or phenyl groups (e.g., in 5,5′-bis(carbazolyl)-4,4′-diphenyl-2,2′-bithiazole) extend π-conjugation, lowering optical band gaps (e.g., 2.63 eV) and aligning HOMO/LUMO levels with those of fullerenes like PCBM .

Physicochemical and Electronic Properties

Key Findings :

- Methylation (e.g., in BTz-4F-1) enhances solubility compared to non-methylated analogs (e.g., BTz-4F-0) but reduces crystallinity .

- Fluorinated terminals (BTz-4F-1) yield higher PCE (5.72%) in organic solar cells (OSCs) than chlorinated analogs (BTz-4Cl-1, PCE = 3.91%) due to optimized morphology .

Biological Activity

4,4'-Dihexyl-2,2'-bithiazole is a compound that has garnered attention in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound consists of two hexyl groups attached at the 4,4' positions of a bithiazole core. The bithiazole structure is characterized by two nitrogen atoms within a five-membered ring system, contributing to its electronic properties and potential reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antitumor properties and interactions with biological systems.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit significant cytotoxic effects against liver carcinoma cell lines (HEPG2), indicating its promise in cancer therapeutics. The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth and survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This interaction could involve modulation of signaling pathways critical for cell proliferation and survival.

Case Studies

-

Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects of this compound on HEPG2 cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent antitumor activity.

-

Mechanistic Insights :

- Objective : To elucidate the mechanism behind the observed cytotoxicity.

- Methodology : Western blot analysis was conducted to assess changes in apoptosis-related proteins.

- Results : Increased levels of pro-apoptotic factors were noted alongside decreased levels of anti-apoptotic proteins.

Data Table: Summary of Biological Activity

| Study | Cell Line | Treatment Concentration | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | HEPG2 | 0 - 100 | 25 | Induction of apoptosis |

| Study 2 | HEPG2 | 0 - 50 | 30 | Inhibition of proliferation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.